molecular formula C23H27N3O4S B3209428 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1058488-81-5

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B3209428
CAS No.: 1058488-81-5
M. Wt: 441.5 g/mol
InChI Key: ODOIHAUTMFFJMS-UHFFFAOYSA-N
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Description

“N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” typically involves multiple steps, including:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Sulfonamide Formation: The N,N-dimethylsulfamoyl group can be introduced through sulfonylation reactions using N,N-dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new therapeutic agents.

    Anticancer Activity: Potential anticancer properties due to its ability to interfere with cell proliferation.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.

    Receptors: Binding to cell surface or intracellular receptors, modulating their activity.

    Pathways: Interference with signaling pathways involved in cell growth, apoptosis, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores but different substituents.

    Benzamide Derivatives: Compounds with benzamide moieties but different functional groups.

Uniqueness

“N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-25(2)31(29,30)20-11-8-17(9-12-20)22(27)24-19-10-7-16-13-14-26(21(16)15-19)23(28)18-5-3-4-6-18/h7-12,15,18H,3-6,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOIHAUTMFFJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 2
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 3
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 4
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 5
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 6
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide

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